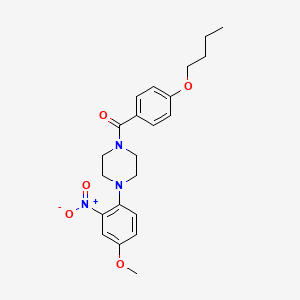
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide
Vue d'ensemble
Description
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide, also known as BTE, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. BTE is a small molecule that belongs to the family of thieno[3,2-d]pyrimidine derivatives, which have been reported to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide is not fully understood, but it is believed to act by inhibiting multiple signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis. N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has been shown to inhibit the activity of various enzymes, including protein kinases and matrix metalloproteinases, which are involved in cancer progression.
Biochemical and Physiological Effects:
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell migration and invasion, and decrease the expression of various pro-inflammatory cytokines. N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has also been shown to modulate the expression of genes involved in cancer cell proliferation, angiogenesis, and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized with a high yield and purity. N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has some limitations, including its low solubility in water, which makes it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide. One potential area of research is the development of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the structure-activity relationship of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide and its derivatives to identify compounds with improved potency and selectivity. Additionally, the use of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide in materials science, such as the development of organic semiconductors and light-emitting diodes, is an exciting area of research.
Applications De Recherche Scientifique
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has also been shown to possess anti-inflammatory, anti-angiogenic, and anti-metastatic properties, making it a promising candidate for the development of novel anticancer drugs.
Propriétés
IUPAC Name |
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-7-8-14-15(10-20)19(25-16(14)9-12)22-18(24)17(23)21-11-13-5-3-2-4-6-13/h2-6,12H,7-9,11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCKHOGVIQHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4233414.png)

![N-(3-chloro-4-methylphenyl)-3-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4233431.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4233436.png)

![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea](/img/structure/B4233452.png)
![2-[cyclohexyl(methyl)amino]-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4233454.png)
![N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4233462.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4233464.png)
![5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine](/img/structure/B4233467.png)
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]acetonitrile](/img/structure/B4233483.png)
![2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4233490.png)

![2-[2-iodo-6-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-(2-methylphenyl)acetamide dihydrochloride](/img/structure/B4233514.png)